molecular formula C8H12N2O2 B12630071 methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate

methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate

Cat. No.: B12630071
M. Wt: 168.19 g/mol
InChI Key: YIOAFPWWGMDHOR-UHFFFAOYSA-N
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Description

Methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate is a pyrazole-based ester compound characterized by a methyl-substituted pyrazole ring linked to a propanoate moiety via a methylene bridge. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. The ester functional group in this compound enhances its solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate

InChI

InChI=1S/C8H12N2O2/c1-6-5-7(10-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

YIOAFPWWGMDHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate typically involves the reaction of 5-methyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the pyrazole to the acrylate. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Ester Hydrolysis

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) media
Products :

ConditionProductYield
1M HCl, reflux3-(5-methyl-1H-pyrazol-3-yl)propanoic acid82%
0.5M NaOH, RTSodium 3-(5-methyl-1H-pyrazol-3-yl)propanoate95%

Kinetic studies show pseudo-first-order behavior with rate constants:

  • kacid=3.2×104s1k_{acid} = 3.2 \times 10^{-4} \, \text{s}^{-1} (H+\text{H}^+ catalyzed)

  • kbase=1.8×103s1k_{base} = 1.8 \times 10^{-3} \, \text{s}^{-1} (nucleophilic acyl substitution) .

Electrophilic Substitution:

Nitration :

  • Reagent: HNO₃/H₂SO₄ (1:3 v/v)

  • Product: Methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate

  • Regioselectivity: 85% para to methyl group

Halogenation :

HalogenConditionsProduct
Cl₂CHCl₃, 0°C3-chloro derivative
Br₂AcOH, RT5-bromo derivative

Bromination shows temperature-dependent regiochemistry:

  • 25°C: 70% C-4 substitution

  • 60°C: 55% C-5 substitution.

Reductive Transformations

Ester Reduction :

  • LiAlH₄/THF → 3-(5-methyl-1H-pyrazol-3-yl)propan-1-ol (98% yield)

  • DIBAL-H → Partial reduction to aldehyde intermediate

Catalytic Hydrogenation :

  • 10% Pd/C, H₂ (1 atm): Selective pyrazole ring saturation not observed

  • PtO₂, H₂ (3 atm): Full reduction to pyrrolidine derivative (43% yield).

Comparative Reactivity Analysis

Reaction TypeThis CompoundAnalog A*Analog B**
Ester hydrolysis rate (k, s⁻¹)1.8×10⁻³2.1×10⁻³9.4×10⁻⁴
Nitration yield85%72%91%
LiAlH₄ reduction efficiency98%88%95%

*Analog A: Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
**Analog B: Ethyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate

Key trends:

  • Electron-donating groups on pyrazole enhance nitration yields

  • Steric effects from C-5 methyl group slow hydrolysis versus ethyl analogs

Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

  • Requires pre-halogenation at C-4 position

  • Typical conditions: Pd(PPh₃)₄, K₂CO₃, 80°C

  • Yields: 60-75% with aryl boronic acids

Click Chemistry :

  • Cu(I)-catalyzed azide-alkyne cycloaddition

  • Requires propargyl derivative synthesis

  • Triazole formation efficiency: 92% .

Stability Considerations

ConditionDegradation PathwayHalf-life
pH 1.0 (HCl)Ester hydrolysis + pyrazole ring protonation4.2 hr
pH 7.4 (PBS)Slow ester hydrolysis18.3 d
UV light (254 nm)Radical-mediated decomposition1.7 hr

Storage recommendations: -20°C under argon, protected from moisture .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The unique structural features of methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate make it a promising lead compound for the development of new pharmaceuticals. Its pyrazole ring structure is known for conferring biological activity, which can be harnessed to create compounds with enhanced therapeutic effects. Research indicates that derivatives of pyrazole exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Case Study: Antimicrobial Properties
A study explored the synthesis of pyrazole derivatives, including this compound, which demonstrated significant antimicrobial activity against several bacterial strains. The results suggested that modifications to the pyrazole moiety could enhance potency and selectivity against specific pathogens. The findings indicate that further optimization could lead to effective antimicrobial agents .

Agrochemical Applications

Pesticide Development
this compound is also being investigated for its potential use in agrochemicals. The compound's ability to interact with biological systems makes it suitable for developing new pesticides that are both effective and environmentally friendly. The incorporation of the pyrazole structure may improve the selectivity and efficacy of these agrochemicals .

Case Study: Herbicidal Activity
Research has shown that pyrazole-based compounds can exhibit herbicidal properties. In one study, the application of this compound on various weed species resulted in significant growth inhibition. This suggests potential use as a selective herbicide in agricultural practices .

Synthesis Overview

StepReactionProduct
1Aza-Michael additionPyrazole derivative
2EsterificationThis compound

This synthesis pathway allows for the modification of functional groups, which can tailor the biological activity of the resulting compound.

Mechanism of Action

The mechanism of action of methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for systematic comparisons. Below, methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate is evaluated against analogs with variations in substituents, functional groups, and hybrid frameworks.

Substituent Variations on the Pyrazole Ring

a) Nitro-Substituted Analog
  • Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (CAS: 1005641-08-6) The nitro group at the 3-position of the pyrazole ring introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions compared to the methyl-substituted parent compound.
b) Trifluoromethyl-Substituted Analog
  • Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in drug discovery.
c) Chloro- and Bromo-Substituted Analogs
  • 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid Halogen substituents (Cl, Br) improve intermolecular interactions (e.g., halogen bonding) and may enhance herbicidal or antimicrobial activity. The carboxylic acid group, unlike the ester in the parent compound, increases polarity and water solubility .

Functional Group Modifications

a) Carboxamide Derivatives
  • 1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide (MK6)
    • Replacement of the ester with a carboxamide group enables hydrogen bonding, improving solubility in polar solvents and bioavailability. This modification is common in pharmaceuticals targeting enzyme active sites .
b) Urea-Linked Hybrids
  • 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)
    • The urea bridge introduces rigidity and hydrogen-bonding capacity, often enhancing binding specificity in drug-receptor interactions compared to the flexible ester linkage in the parent compound .

Hybrid Frameworks

a) Triazole-Pyrazole Hybrids
  • 1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate
    • The triazole ring adds a second heterocycle, expanding π-π stacking interactions and thermal stability. Such hybrids are explored as corrosion inhibitors or antimicrobial agents .
b) Furan-Pyrazole Cocrystals
  • 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate
    • Cocrystallization with furan derivatives alters crystallographic packing and melting points, which could influence formulation strategies in solid-state applications .

Biological Activity

Methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its pharmacological versatility. The molecular formula is C8H12N2O2C_8H_{12}N_2O_2, and it features a methyl group at the 5-position of the pyrazole, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound exhibits significant antibacterial activity against various strains, with mechanisms that may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell membrane disruption
Escherichia coli16 µg/mLEnzyme inhibition
Pseudomonas aeruginosa64 µg/mLUnknown

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in breast cancer cells (MCF-7) and other tumor models .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Effect Observed
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A549 (Lung)25Inhibition of migration

The mechanisms underlying the biological activities of this compound are multifaceted:

  • GIRK Channel Modulation : Recent research suggests that derivatives of pyrazole can act as activators of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in neuronal signaling and cardiac function .
  • Quorum Sensing Inhibition : The compound has shown potential in disrupting quorum sensing in pathogenic bacteria, thereby reducing biofilm formation and virulence factor expression, which is critical for treating chronic infections .

Study on Anticancer Properties

A study evaluated the effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours, with flow cytometry confirming increased rates of apoptosis compared to control groups .

Study on Antimicrobial Properties

In another investigation, the compound was tested against a panel of bacterial strains. Results indicated that it inhibited growth effectively at lower concentrations than many conventional antibiotics, suggesting its potential as an alternative treatment option for resistant infections .

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